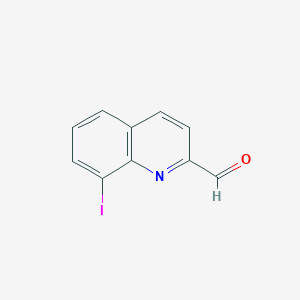

8-Iodoquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6INO |

|---|---|

Molecular Weight |

283.06 g/mol |

IUPAC Name |

8-iodoquinoline-2-carbaldehyde |

InChI |

InChI=1S/C10H6INO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H |

InChI Key |

IUNLBUNATDWZGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=C(C=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Iodoquinoline 2 Carbaldehyde and Its Analogs

Advanced Synthetic Strategies for Quinoline-2-carbaldehyde Scaffolds

The introduction of a formyl group at the C2 position of the quinoline (B57606) ring is a critical step. Several classical and modern formylation methods have been adapted for this purpose.

Electrophilic substitution reactions on the quinoline ring are challenging due to the deactivating effect of the nitrogen atom. quimicaorganica.orguop.edu.pk These reactions typically require vigorous conditions and often result in substitution on the benzene (B151609) ring, primarily at the C5 and C8 positions. quimicaorganica.orguop.edu.pk Direct formylation of the electron-deficient pyridine (B92270) ring is generally not feasible. However, the synthesis of substituted quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines using various electrophiles like iodine monochloride, iodine, bromine, and phenylselenyl bromide, yielding 3-substituted quinolines. nih.gov

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. niscpr.res.inchemijournal.com It involves the use of a Vilsmeier reagent, typically a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group. chemijournal.com This method has been successfully employed for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.inbenthamdirect.com The reaction proceeds via cyclization and is particularly effective when the N-arylacetamide contains electron-donating groups. niscpr.res.in The Vilsmeier-Haack reaction has also been utilized in the double formylation of certain quinoline derivatives. nih.gov

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formylating agent. wikipedia.orgchem-station.com The reaction typically occurs at the ortho position to the activating group. wikipedia.org While generally less efficient than the Vilsmeier-Haack reaction, it has been applied to the synthesis of quinolinecarbaldehydes. nih.govecu.edu For instance, the Duff reaction has been used for the double formylation of 8-hydroxyquinoline (B1678124) derivatives. nih.gov Modifications to the traditional Duff reaction, such as the addition of trimethylsilyl (B98337) chloride, have been explored to improve yields in certain cases. ecu.edu

| Formylation Reaction | Reagents | Key Features | Application to Quinolines |

| Vilsmeier-Haack | POCl₃, DMF | Versatile for electron-rich systems; can lead to chloro-formylated products. niscpr.res.inchemijournal.com | Synthesis of 2-chloro-3-formylquinolines; niscpr.res.inbenthamdirect.com double formylation of derivatives. nih.gov |

| Duff Reaction | Hexamethylenetetramine, Acid | Primarily for phenols; ortho-selective formylation. wikipedia.org | Formylation of hydroxyquinoline derivatives; ecu.edu can result in double formylation. nih.gov |

The Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols, involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. numberanalytics.comnumberanalytics.com The reactive intermediate is dichlorocarbene. This reaction can be applied to the synthesis of hydroxyquinoline aldehydes. nih.gov For example, the Reimer-Tiemann reaction has been used to prepare 7-bromo-8-hydroxyquinoline-5-carbaldehyde. nih.gov It is important to note that this reaction can sometimes lead to mixtures of ortho and para isomers and may have limitations in terms of yield. nih.govchemistnotes.com Interestingly, an "abnormal" Reimer-Tiemann reaction of indole (B1671886) can lead to the formation of a quinoline ring system. chemistnotes.com

Targeted Iodination Strategies for Quinoline Systems

Introducing an iodine atom at a specific position on the quinoline ring requires regioselective methods. Direct iodination often leads to a mixture of products, making targeted approaches crucial for the synthesis of compounds like 8-iodoquinoline-2-carbaldehyde.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific C-H bonds adjacent to a directing metalation group (DMG). baranlab.orgwikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation at the ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as iodine, to introduce the desired substituent with high regioselectivity. wikipedia.org In the context of quinolines, the nitrogen atom can act as a directing group, although its influence can be complex. The use of stronger directing groups, such as an N-oxide or a phosphorodiamidate group, can provide more reliable control over the regioselectivity of metalation. acs.org For instance, 8-bromoquinoline (B100496) or 8-iodoquinoline (B173137) can be treated with n-butyllithium followed by an electrophile to synthesize various 8-substituted quinolines. rsc.org

Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for the functionalization of quinolines. mdpi.comnih.gov Various transition metals, including rhodium, palladium, and copper, have been employed to catalyze the direct iodination of quinoline C-H bonds with high regioselectivity. acs.orgias.ac.in The regioselectivity is often controlled by the use of a directing group. For example, rhodium-catalyzed C-H iodination of quinoline-N-oxide with N-iodosuccinimide (NIS) has been shown to achieve selective C8 iodination. rsc.org This approach offers a milder alternative to traditional methods and often exhibits excellent functional group tolerance. mdpi.com Radical-based direct C-H iodination protocols have also been developed for the regioselective iodination of quinolines, typically favoring the C3 position. rsc.orgrsc.orgacs.orgscispace.comacs.org

| Iodination Strategy | Methodology | Key Features | Regioselectivity |

| Directed Metalation | Use of a directing group and an organolithium reagent followed by an iodine source. baranlab.orgwikipedia.org | High regioselectivity; requires stoichiometric amounts of strong base. organic-chemistry.org | Ortho to the directing group. wikipedia.org |

| Transition Metal-Catalyzed C-H Iodination | A catalytic amount of a transition metal complex mediates the reaction between the quinoline and an iodine source. mdpi.comnih.gov | High efficiency and atom economy; often requires a directing group. rsc.org | Dependent on the catalyst and directing group; C8 selectivity achievable. rsc.org |

| Radical C-H Iodination | Generation of an iodine radical to react with the quinoline ring. rsc.orgacs.orgscispace.com | Metal-free conditions possible; often favors the C3 position. rsc.orgrsc.orgacs.orgscispace.comacs.org | Primarily C3-selective. rsc.orgrsc.orgacs.orgscispace.com |

Sandmeyer Reaction for Iodoquinoline Formation

The Sandmeyer reaction is a cornerstone in aromatic chemistry for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. organic-chemistry.orgnih.govniscpr.res.in This method is particularly relevant for the synthesis of 8-iodoquinolines, starting from the readily available 8-aminoquinoline (B160924). wikipedia.org The general principle involves the diazotization of the amino group, typically with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by the introduction of iodide. organic-chemistry.org

The classical Sandmeyer reaction for iodination often utilizes potassium iodide and does not strictly require a copper catalyst, which is typically necessary for chlorination or bromination. organic-chemistry.orgresearchgate.net The process begins with the formation of a diazonium salt from 8-aminoquinoline. Subsequent treatment with a solution of potassium iodide leads to the displacement of the diazonium group by iodide, yielding 8-iodoquinoline.

| Starting Material | Reagents | Key Transformation | Product | Reference |

| 8-Aminoquinoline | 1. NaNO₂, HCl 2. KI | Diazotization followed by Iodination | 8-Iodoquinoline | wikipedia.org |

While the direct Sandmeyer reaction on a pre-existing quinoline-2-carbaldehyde bearing an 8-amino group would be a direct route, the synthesis of the 8-aminoquinoline-2-carbaldehyde precursor itself can be challenging. Therefore, a multi-step sequence is often more practical.

Convergent Synthesis of this compound

A convergent approach to this compound could involve the coupling of two pre-functionalized building blocks. For instance, a fragment containing the iodinated benzene ring could be coupled with a fragment that will form the pyridine-2-carbaldehyde portion of the quinoline. However, a more common strategy involves the construction of the quinoline ring from simpler precursors, with the iodo and formyl groups being introduced in a highly controlled manner.

A more practical and widely employed strategy for the synthesis of this compound involves the sequential functionalization of the quinoline core. This linear approach allows for a step-by-step introduction of the required substituents.

One plausible sequence begins with the synthesis of 8-iodoquinoline. This can be achieved via the Sandmeyer reaction from 8-aminoquinoline as previously described. wikipedia.org The subsequent challenge is the introduction of the formyl group at the C2 position.

Direct formylation of 8-iodoquinoline at the C2 position is not straightforward. However, a common strategy to introduce a formyl group at the C2 position of a quinoline is through the oxidation of a 2-methyl group. Therefore, a more viable sequential synthesis would be:

Synthesis of 8-Iodo-2-methylquinoline: This can be achieved through a Skraup or Doebner-von Miller reaction using 2-iodoaniline (B362364) as the starting material.

Oxidation of the 2-methyl group: The methyl group of 8-iodo-2-methylquinoline can be oxidized to a carbaldehyde using various oxidizing agents, such as selenium dioxide (SeO₂). nih.gov

Another sequential approach involves the C-H functionalization of the quinoline ring. Modern palladium-catalyzed methods allow for the direct arylation and other functionalizations of quinoline N-oxides, often with high regioselectivity for the C8 position. acs.orgacs.orgrsc.org This could potentially be adapted for the introduction of an iodo group or a precursor to the formyl group.

Formylation of an activated aromatic ring can also be achieved through the Vilsmeier-Haack chemistrysteps.comorganic-chemistry.orgwikipedia.org or Reimer-Tiemann reactions. nrochemistry.commychemblog.comwikipedia.org The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. chemistrysteps.comorganic-chemistry.org The Reimer-Tiemann reaction uses chloroform in a basic solution to achieve ortho-formylation of phenols and other activated rings. mychemblog.comwikipedia.org The applicability of these reactions to 8-iodoquinoline would depend on the electronic properties of the substituted ring. The formylation of 8-hydroxyquinoline has been reported to occur at the C5 and C7 positions under Reimer-Tiemann conditions. nih.gov

A palladium-catalyzed formylation of aryl iodides using formic acid as the CO source has also been developed, which could be a potential method for the conversion of 8-iodoquinoline to the target aldehyde. organic-chemistry.orgnih.gov

| Precursor | Reagent/Catalyst | Reaction Type | Product | Reference |

| 8-Iodo-2-methylquinoline | Selenium dioxide (SeO₂) | Oxidation | This compound | nih.gov |

| 8-Iodoquinoline | Pd(OAc)₂, I₂, PPh₃, Et₃N, HCOOH | Palladium-catalyzed carbonylation | This compound | organic-chemistry.org |

| Quinoline N-oxide | Pd(OAc)₂, Iodoarene | C8-Arylation | 8-Arylquinoline N-oxide | acs.org |

Modern Synthetic Techniques and Process Optimization

To enhance reaction efficiency, reduce reaction times, and improve yields, modern synthetic techniques such as microwave-assisted synthesis and flow chemistry are increasingly being employed in the synthesis of quinoline derivatives.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. wikipedia.orgorganic-chemistry.orgrsc.org The synthesis of quinoline derivatives has been shown to be significantly accelerated under microwave conditions. rsc.orgrsc.org For example, the Friedländer synthesis of substituted quinolines has been effectively carried out using an organocatalyst supported on acidic alumina (B75360) under microwave irradiation, resulting in rapid reactions and high yields. rsc.org

| Reaction Type | Conditions | Advantages | Reference |

| Friedländer Synthesis | MOPS/Al₂O₃, Microwave | Rapid reaction, high yield, cost-effective | rsc.org |

| General Quinoline Synthesis | Various catalysts, Microwave | Reduced reaction times, increased yields, cleaner reactions | organic-chemistry.orgrsc.org |

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages including improved safety, scalability, and process control. acs.orgmychemblog.comnih.gov The synthesis of quinoline derivatives has been successfully adapted to flow chemistry protocols. mychemblog.comnih.gov For instance, a continuous photochemical process has been developed for the synthesis of various quinoline products with high yields and throughputs. nih.gov

A flow chemistry approach to the synthesis of this compound could involve the telescoping of multiple reaction steps, minimizing the need for isolation and purification of intermediates. For example, the formation of 8-iodoquinoline via a Sandmeyer-type reaction could be coupled in-line with a subsequent formylation step. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors can lead to optimized yields and selectivities. wikipedia.orgmychemblog.com

| Reaction Type | Key Features | Advantages | Reference |

| Photochemical Quinoline Synthesis | Continuous flow, LED lamp | High productivity, high efficiency, scalable | nih.gov |

| General Heterocyclic Synthesis | Packed-bed reactors, in-line quenching | Short residence times, high yields, integrated workup | mychemblog.com |

Reactivity and Advanced Chemical Transformations of 8 Iodoquinoline 2 Carbaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde functional group is a versatile handle for a variety of chemical modifications, including condensation reactions and derivatizations. These transformations are fundamental in creating larger, more complex molecules with potential applications in medicinal chemistry and materials science.

Condensation Reactions with Amines and Diamines

The aldehyde group of 8-Iodoquinoline-2-carbaldehyde readily undergoes condensation reactions with primary amines and diamines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of combinatorial chemistry and is widely used to generate libraries of new compounds.

When reacted with aliphatic diamines, this compound is expected to form bis-imine compounds, where two quinoline (B57606) units are linked by the aliphatic diamine spacer. nih.gov In contrast, condensation with aromatic diamines, such as o-phenylenediamine, can lead to the formation of quinoline-based benzimidazoles through an initial imine formation followed by an intramolecular cyclization. nih.gov These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol. The resulting Schiff bases and benzimidazole (B57391) derivatives are often colored, crystalline solids and are characterized by various spectroscopic techniques.

The formation of these condensation products is a well-established method for synthesizing ligands for metal complexes and for creating compounds with potential biological activity. nih.govresearchgate.net

Derivatization for Spectroscopic and Chromatographic Applications

The aldehyde functionality of this compound is a key feature for its derivatization for analytical purposes. The reaction of the aldehyde with specific reagents can introduce chromophoric or fluorophoric groups, which enhance detection in spectroscopic and chromatographic methods.

For instance, derivatization with hydrazines or other reagents can produce derivatives with distinct UV-Vis absorption and photoluminescence properties. researchgate.net The resulting hydrazones or other derivatives often exhibit altered electronic transitions (π→π* and n→π*), which can be fine-tuned by the nature of the derivatizing agent. researchgate.neteurjchem.com This is particularly useful for creating fluorescent probes for metal ion sensing.

In chromatography, derivatization of the aldehyde can improve separation efficiency and detection limits. mdpi.com By converting the polar aldehyde group into a less polar, more easily detectable derivative, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be more effectively utilized for the analysis and quantification of the compound and its related structures. mdpi.com

Hydrazone and Schiff Base Formation

The formation of hydrazones and Schiff bases from this compound is a prominent and extensively utilized transformation. This typically involves the condensation of the aldehyde with a hydrazine (B178648) or a primary amine, respectively. researchgate.netnih.gov These reactions are generally straightforward, often achieved by mixing the reactants in an alcoholic solvent and heating to reflux. nih.govuobaghdad.edu.iq

A notable example, though on a closely related compound, is the reaction of 8-hydroxyquinoline-2-carboxaldehyde (B80063) with isonicotinoyl hydrazide to form 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone. researchgate.net This class of compounds has garnered interest for its potential biological applications. The resulting hydrazones and Schiff bases are characterized by the presence of the azomethine group (-C=N-), which is readily identifiable by spectroscopic methods such as IR and NMR spectroscopy. researchgate.netresearchgate.net The formation of these derivatives is a critical step in the synthesis of more complex molecules and in the development of new ligands for coordination chemistry. uobaghdad.edu.iq

Reactions at the Iodo Substituent

The iodine atom at the 8-position of the quinoline ring is another key site for chemical modification, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly expanding the molecular diversity accessible from this starting material.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo-substituent on the quinoline ring is particularly well-suited for these transformations due to the high reactivity of the C-I bond in oxidative addition to palladium(0) catalysts.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester.

In the context of this compound, the iodo group can be readily coupled with various aryl- or heteroarylboronic acids to produce 8-aryl- or 8-heteroarylquinoline-2-carbaldehydes. While specific examples for this exact molecule are not prevalent in the cited literature, extensive research on closely related iodo-quinoline systems provides a clear indication of the expected reactivity and reaction conditions. researchgate.netresearchgate.net

For instance, the Suzuki-Miyaura coupling of 8-iodoquinolin-4(1H)-one has been successfully demonstrated. researchgate.net Similarly, 4-chloro-8-tosyloxyquinoline has been effectively coupled with a range of arylboronic acids. researchgate.net These reactions typically employ a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor, a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃), and a solvent like DMF, dioxane, or toluene. The reaction conditions can be tailored to accommodate a variety of functional groups on the boronic acid partner. The general applicability of the Suzuki-Miyaura reaction suggests that this compound would be a suitable substrate for such transformations. snnu.edu.cnnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Quinolines

| Iodo-Quinoline Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Reference |

| 8-iodoquinolin-4(1H)-one | BTZ bispinacol boronic ester | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 8,8'-(Benzo[c] researchgate.netnih.govrsc.orgthiadiazole-4,7-diyl)bis(quinolin-4-ol) | researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 4-Phenyl-8-tosyloxyquinoline | researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 4-(4-Methoxyphenyl)-8-tosyloxyquinoline | researchgate.net |

Aminocarbonylation and Other Carbonylation Reactions

Palladium-catalyzed aminocarbonylation of aryl halides is an efficient method for the synthesis of amides. This reaction involves the introduction of a carbonyl group from carbon monoxide and an amine. The reaction conditions can be tuned to favor the formation of either carboxamides or α-ketoamides (glyoxylamides). nih.gov

A study on the aminocarbonylation of 6-iodoquinoline (B82116) demonstrated that the choice of ligand and carbon monoxide pressure are critical factors in determining the product distribution. nih.gov Using triphenylphosphine (B44618) as the ligand at high CO pressure (40 bar) led to the formation of the quinoline-6-glyoxylamide as the major product. nih.gov Conversely, employing a bidentate ligand like XantPhos under atmospheric pressure of CO resulted in the selective synthesis of the corresponding quinoline-6-carboxamide. nih.gov

These findings suggest that this compound would be a suitable substrate for similar aminocarbonylation reactions, allowing for the synthesis of 8-quinolinecarboxamide and 8-quinolineglyoxylamide derivatives. The aldehyde group at the 2-position would likely remain intact under these conditions, providing a handle for further synthetic modifications.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. youtube.comopenstax.org

While the quinoline ring itself is electron-withdrawing, the iodo group at the 8-position of this compound is not typically activated by strongly deactivating groups in the ortho or para positions in the same way as in nitro-substituted benzenes. However, nucleophilic aromatic substitution can still occur, particularly with highly reactive nucleophiles or under forcing conditions. libretexts.org In some heterocyclic systems, such as pyridines and pyrimidines, nucleophilic aromatic substitution is a common and important reaction. nih.gov Computational studies have shown that for aryl halides like chlorobenzene, bromobenzene, and iodobenzene, the nucleophilic aromatic substitution with their corresponding halide anions proceeds through a Meisenheimer-like transition state rather than a stable intermediate. nih.gov

Directed C-H Functionalization and Annulation Reactions

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. nih.gov In quinoline systems, the nitrogen atom can act as an endogenous directing group, facilitating the selective functionalization of C-H bonds at the C2 and C8 positions. nih.gov

Transition metal-catalyzed C-H activation is a prominent method for the regioselective functionalization of quinolines. nih.gov The reaction generally proceeds through the coordination of the metal to the quinoline nitrogen, followed by a C-H activation step to form a cyclometalated intermediate. nih.govnih.gov This intermediate can then react with a variety of coupling partners to form the desired functionalized product.

The directing ability of the nitrogen atom in the quinoline ring makes the C-H bonds at the C8 position susceptible to metal-catalyzed activation. nih.gov While the presence of the iodo group at the 8-position in this compound would typically lead to cross-coupling reactions, under specific conditions designed for C-H activation, functionalization at other positions of the quinoline ring could potentially be achieved. For example, in 8-methylquinoline, the nitrogen atom directs the C-H activation of the methyl group. nih.gov

Radical-mediated C-H functionalization offers an alternative approach to the modification of heterocyclic systems. rsc.org These reactions can proceed through various mechanisms, including those involving radical-generating reagents or photoredox catalysis. A recent study has shown a protocol for the meta-selective C-H functionalization of pyridines, quinolines, and isoquinolines via a redox-neutral dearomatization-rearomatization process. nih.gov This method allows for the introduction of a variety of functional groups, including trifluoromethyl, perfluoroalkyl, and halogen groups, at the meta-position of the pyridine (B92270) ring within the quinoline scaffold. nih.gov

For this compound, radical-mediated C-H functionalization could potentially lead to the introduction of new substituents at positions not readily accessible through other methods. The specific regioselectivity would depend on the reaction conditions and the nature of the radical species involved.

Intramolecular Cyclization Strategies

The dual reactivity of the aldehyde and the iodo group in this compound is effectively harnessed in intramolecular cyclization reactions to build fused-ring systems. These strategies often involve converting the aldehyde into a reactive intermediate that can then participate in a ring-closing reaction with the C8-iodo position, typically through metal-catalyzed processes.

A key approach involves the initial transformation of the aldehyde group, for instance, into an acrylic acid derivative. This sets the stage for subsequent cyclization. While specific examples detailing the cyclization of this compound itself are not extensively documented in the provided results, the reactivity of analogous 2-chloroquinoline-3-carbaldehydes provides a clear precedent. In these systems, the aldehyde is converted into various derivatives, including oximes, hydrazones, and acrylic acids, which then undergo cyclization to form a variety of fused quinolines such as thieno-, pyridazino-, and pyrano-quinolines. rsc.org

Another relevant strategy is the transition-metal-free intramolecular redox cyclization. For example, 2-nitrobenzyl alcohol can be converted in situ to 2-nitrosobenzaldehyde, which then reacts with a benzylamine (B48309) to undergo condensation, isomerization, and ultimately cyclization to form a cinnoline (B1195905) ring. nih.gov This highlights the potential for the aldehyde group on the quinoline to react with a suitably placed nucleophile, followed by cyclization involving the iodo-substituent, likely mediated by a transition metal catalyst like palladium. Such reactions are fundamental for creating polycyclic aromatic structures with unique electronic and biological properties.

Derivatization for Specific Research Applications

The unique structure of this compound makes it a valuable starting material for creating specialized molecules used in cutting-edge research, particularly in chemical biology and materials science.

Incorporation into Photolabile Protecting Groups

Photolabile protecting groups (PPGs), or "caging" groups, are chemical moieties that can be removed with light, offering precise spatiotemporal control over the release of bioactive molecules. wikipedia.orgmdpi.com Quinoline derivatives are particularly effective as PPGs due to their favorable photophysical properties. nih.gov

The development of quinoline-based PPGs has advanced significantly, moving from simple nitrobenzyl groups to more sophisticated chromophores. nih.govnih.gov For instance, systematic modifications of the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) chromophore have been undertaken to improve properties like the two-photon uncaging action cross-section, which is crucial for applications in living tissues. researchgate.net Although this compound is not directly cited as a PPG, its core structure is central to these designs. The aldehyde function serves as a key handle for attaching the protecting group to a substrate molecule, such as an alcohol or amine. The quinoline ring system, decorated with substituents like the iodo group, can be engineered to absorb light at specific wavelengths, triggering a photochemical reaction that cleaves the bond and releases the active molecule. nih.govresearchgate.net

| Quinoline-Based PPG Core | Key Features & Modifications | Application |

| Nitrobenzyl | Early generation PPG, requires UV light. nih.gov | Release of cAMP and ATP. nih.gov |

| 8-Bromo-7-hydroxyquinolinyl (BHQ) | Improved photolysis efficiency over older PPGs. researchgate.net | General caging of bioactive molecules. researchgate.net |

| (8-Cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | Tunable photochemical properties, suitable for two-photon excitation. researchgate.net | Photo-release of tertiary amines like tamoxifen. researchgate.net |

| 7-(Piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ) | Compatible with native chemical ligation and desulfurization protocols. nih.gov | Protein assembly and caging/uncaging studies. nih.gov |

This table summarizes various quinoline-based photolabile protecting groups and their characteristics based on available research.

Preparation of Functionalized Ligands

The aldehyde group of this compound is a prime site for derivatization to create functionalized ligands for coordination chemistry. The most common and straightforward method is through condensation with primary amines to form Schiff base ligands.

Schiff bases derived from quinoline aldehydes are highly versatile and can act as bidentate or polydentate ligands, readily forming stable complexes with a variety of transition metals. For example, Schiff bases created from the condensation of 2-carbaldehyde-8-hydroxyquinoline with amines containing morpholine (B109124) or piperidine (B6355638) moieties have been synthesized and complexed with copper(II) and zinc(II). nih.gov Similarly, condensation with 2-hydrazinobenzothiazole (B1674376) yields a Schiff base that forms complexes with metals including Cu(II), Ni(II), Ru(II), V(IV), and Fe(II). nih.gov These complexes are investigated for their structural properties and potential applications. nih.govnih.gov

The general synthetic route involves reacting the aldehyde with a selected amine, often in an alcoholic solvent. The resulting Schiff base ligand can then be mixed with a metal salt to yield the desired coordination complex.

Table of Synthesized Ligands and Complexes:

| Aldehyde Precursor | Amine/Hydrazine Reactant | Resulting Ligand Type | Complexed Metal Ions |

|---|---|---|---|

| 2-Carbaldehyde-8-hydroxyquinoline | Amines with morpholine/piperidine | Schiff Base | Cu(II), Zn(II) nih.gov |

| 2-Carbaldehyde-8-hydroxyquinoline | 2-Hydrazinobenzothiazole | Schiff Base | Cu(II), Ni(II), Ru(II), V(IV), Fe(II) nih.gov |

| Quinoline-2-carboxaldehyde | Thiosemicarbazide derivatives | Thiosemicarbazone | Cu(II), Ni(II) nih.gov |

This table illustrates the synthesis of various Schiff base ligands from quinoline and pyridine aldehydes and the metals they have been complexed with.

The resulting metal complexes often exhibit interesting geometries, such as the square planar and octahedral structures observed for copper(II) and nickel(II) complexes of quinoline-2-carboxaldehyde thiosemicarbazones, respectively. nih.gov The electronic properties and biological activity of these complexes are areas of active research, with studies exploring their potential as therapeutic agents. nih.govnih.gov

Coordination Chemistry and Ligand Properties of 8 Iodoquinoline 2 Carbaldehyde

Ligand Design Principles and Coordination Modes

The design of 8-Iodoquinoline-2-carbaldehyde as a ligand is predicated on the established chelating ability of the quinoline (B57606) scaffold. nih.govscispace.com The nitrogen atom of the quinoline ring and the oxygen atom of a substituent at the 8-position can form a stable five-membered ring with a metal ion. nih.govscispace.com

This compound can act as a bidentate ligand, coordinating to a metal center through two donor atoms. researchgate.netresearchgate.net This chelation typically involves the nitrogen atom of the quinoline ring and another donor atom. In the case of 8-iodoquinoline (B173137), coordination has been observed to occur through the quinoline nitrogen and the iodine atom (κN, κI-coordination). researchgate.net This mode of binding forms a stable chelate ring with the metal ion, enhancing the stability of the resulting complex. researchgate.net

The ability of 8-hydroxyquinoline (B1678124) derivatives to form stable complexes with a wide variety of metal ions is well-documented. researchgate.net These complexes often exhibit a 1:2 or 1:3 metal-to-ligand ratio, leading to the formation of tetra- or hexa-coordinated structures, respectively. scispace.com

The iodine atom at the 8-position plays a crucial role in the coordination of 8-iodoquinoline. It can participate directly in the coordination sphere of the metal, as seen in the κN, κI-bidentate chelation. researchgate.net The presence of the bulky iodine atom can also introduce steric hindrance, influencing the geometry of the resulting metal complex.

The aldehyde group at the 2-position provides a reactive site for further modification. This functionality allows for the synthesis of Schiff base ligands through condensation reactions with primary amines. researchgate.netnih.gov These Schiff base derivatives can offer additional coordination sites, leading to the formation of multidentate ligands and more complex coordination architectures. researchgate.netgoogle.com For example, Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde can act as tetradentate ligands for rare-earth metal ions. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netjchemlett.com Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including single-crystal X-ray diffraction, FT-IR spectroscopy, and UV-visible spectroscopy. researchgate.netresearchgate.netuobaghdad.edu.iq

Coordination complexes of 8-iodoquinoline have been successfully synthesized with a range of transition metals, including copper(I), copper(II), silver(I), palladium(II), and mercury(II). researchgate.net Single-crystal X-ray diffraction studies have confirmed the formation of these complexes and provided detailed structural information. researchgate.net

For instance, the reaction of 8-iodoquinoline with silver trifluoroacetate (B77799) results in a polymeric chain structure where the iodine atoms bridge two silver centers. researchgate.net Copper(II) complexes with related quinoline-2-carboxaldehyde thiosemicarbazones have been shown to form square planar derivatives. nih.gov

Table 1: Examples of Transition Metal Complexes with 8-Iodoquinoline Derivatives

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Ag(I) | 8-Iodoquinoline | Polymeric chain | researchgate.net |

| Cu(II) | Quinoline-2-carboxaldehyde thiosemicarbazone | Square planar | nih.gov |

| Pd(II) | 8-Iodoquinoline | Not specified | researchgate.net |

| Hg(II) | 8-Iodoquinoline | Not specified | researchgate.net |

While the focus has largely been on transition metals, derivatives of 8-hydroxyquinoline are known to form stable complexes with main group metal ions as well. For example, aluminum(III) forms a well-known fluorescent complex with 8-hydroxyquinoline. scispace.com Research has also been conducted on complexes of 8-hydroxyquinoline derivatives with other main group metals such as gallium. google.comgoogle.com

Structure-Property Relationships in Coordination Compounds

The structure of the coordination compounds derived from this compound and its analogs directly influences their physical and chemical properties. The nature of the metal ion, the coordination geometry, and the specific functional groups on the ligand all play a significant role.

The planarity of the quinoline ring system is a key factor in the properties of these complexes. nih.gov This planarity can facilitate interactions such as π-π stacking in the solid state, influencing the crystal packing and potentially the material's electronic properties. researchgate.net

The type of metal ion and the ligand donor atoms determine the electronic transitions observed in the UV-visible spectra of the complexes. researchgate.net These can include intraligand transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT) bands. researchgate.net These electronic properties are critical for applications in areas such as fluorescence and phosphorescence. scispace.com For example, heavy metal complexes of 8-hydroxyquinoline derivatives can exhibit long-lived phosphorescence. scispace.com

Electronic Properties of Coordination Complexes

The electronic properties of coordination complexes involving this compound are governed by a combination of intra-ligand transitions and charge-transfer phenomena between the ligand and the metal center. The quinoline ring system gives rise to π-π* transitions, typically observed in the ultraviolet region of the electromagnetic spectrum. The presence of the carbaldehyde group introduces n-π* transitions associated with the non-bonding electrons of the oxygen atom, which usually appear at longer wavelengths (lower energy) than the π-π* bands.

Upon coordination to a metal ion, these absorption bands can undergo shifts, a phenomenon known as solvatochromism, which can provide information about the coordination environment. More significantly, the formation of metal complexes often introduces new, low-energy absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). In MLCT, electron density is transferred from a d-orbital of the metal to a π-orbital of the quinoline ligand. The energy of these transitions is sensitive to the nature of the metal ion, its oxidation state, and the substituents on the ligand. The electron-withdrawing nature of the iodo and carbaldehyde substituents would lower the energy of the ligand's π orbitals, potentially facilitating MLCT in complexes with electron-rich metals.

Luminescence and Photophysical Behavior

The photophysical behavior of quinoline derivatives is a subject of significant interest, with many compounds exhibiting fluorescence. Derivatives of 8-hydroxyquinoline, for instance, are well-known for their fluorescent metal complexes. nih.govuci.edu For this compound, luminescence would likely originate from the π→π or π→n states of the quinoline ring.

However, the presence of the iodine atom is expected to have a profound influence on the luminescent properties due to the heavy-atom effect. This effect enhances the rate of intersystem crossing (ISC), the process where a molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). Consequently, fluorescence (emission from S₁) may be quenched or diminished, while phosphorescence (emission from T₁) could be enhanced.

Complexation with metal ions can significantly modulate this behavior. Coordination to diamagnetic metal ions such as Zn(II) or Al(III) often enhances the fluorescence quantum yield by increasing the structural rigidity of the ligand and reducing non-radiative decay pathways. researchgate.net In contrast, coordination to paramagnetic metal ions like Cu(II) or Ni(II) typically quenches fluorescence due to efficient energy or electron transfer processes. nih.gov Studies on related 8-hydroxyquinoline-2-carbaldehyde Schiff base derivatives have shown that metal binding can inhibit processes like excited-state intramolecular proton transfer (ESIPT), leading to a "turn-on" fluorescence response. nih.gov While this compound lacks the hydroxyl group for ESIPT, its coordination to a suitable metal could similarly restrict rotational and vibrational modes, leading to enhanced emission.

Supramolecular Assembly and Self-Aggregation

The structure of this compound is well-suited for participating in various non-covalent interactions that drive supramolecular assembly and self-aggregation. The planar aromatic quinoline core promotes π–π stacking interactions, a common feature in the crystal packing of such molecules. researchgate.net These interactions involve the face-to-face arrangement of aromatic rings, contributing to the formation of one-dimensional stacks or more complex three-dimensional architectures.

Crucially, the iodine atom can act as a halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. In the solid state, iodo-quinoline derivatives have been shown to form three-dimensional supramolecular networks driven by a combination of halogen bonds (e.g., I···O or I···N contacts) and π–π stacking. mdpi.com The interplay between coordination bonds and these weaker supramolecular interactions can lead to the formation of complex coordination polymers and networks. nih.gov The self-assembly process can be directed by the predictable and directional nature of both the metal-ligand coordination and the halogen bonds, making this class of compounds interesting for crystal engineering. researchgate.net

Applications in Metal Sensing and Separation Science

The inherent chelating ability of the quinoline-2-carbaldehyde framework, combined with the potential for modulated photophysical properties upon metal binding, makes this compound a promising candidate for applications in metal sensing. 8-Hydroxyquinoline and its derivatives are extensively used as fluorometric reagents for the detection of metal ions. nih.gov The general principle involves a change in the fluorescence signal—either "turn-on" or "turn-off"—when the ligand selectively binds to a target metal ion. researchgate.net

A sensor based on this compound could operate via several mechanisms. Chelation of a metal ion by the quinoline nitrogen and aldehyde oxygen would alter the electronic structure of the molecule, leading to a change in its absorption or emission spectrum. For example, binding to a metal like Zn(II) could restrict intramolecular rotations, reduce non-radiative decay, and enhance fluorescence intensity, providing a "turn-on" signal. nih.gov Conversely, binding to a quenching metal like Cu(II) could lead to a "turn-off" response. nih.gov The selectivity of the sensor for different metal ions would be determined by the relative stability constants of the formed complexes, which are influenced by the size, charge, and electronic configuration of the metal ion. uncw.edu

Beyond sensing, these chelating properties are also valuable in separation science. Ligands with high affinity and selectivity for specific metal ions can be immobilized on solid supports and used to extract those ions from complex mixtures, a technique fundamental to hydrometallurgy and environmental remediation.

Computational and Theoretical Investigations of 8 Iodoquinoline 2 Carbaldehyde Systems

Quantum Chemical Calculations (DFT/TD-DFT)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework to predict and interpret molecular properties. DFT has become a particularly popular method due to its balance of accuracy and computational efficiency, making it well-suited for studying relatively large molecules like quinoline (B57606) derivatives. rsc.org

The electronic structure of a molecule is key to its chemical behavior. Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scirp.orginformaticsjournals.co.in

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical reactions. ijpras.com For quinoline and its derivatives, the HOMO is typically a π-bonding orbital distributed across the aromatic ring system, while the LUMO is a π*-antibonding orbital. scirp.org

In 8-Iodoquinoline-2-carbaldehyde, the electronic properties are influenced by both the electron-withdrawing nature of the carbaldehyde group at the C2 position and the halogen atom (iodine) at the C8 position. The carbaldehyde group tends to lower the energy of the LUMO, enhancing the molecule's electrophilic character. The iodine atom, being a halogen, exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. These competing effects modulate the electron density distribution and the energies of the FMOs.

Computational studies on related quinoline derivatives show how different substituents affect the HOMO-LUMO gap. For instance, calculations on pristine quinoline and its substituted forms reveal significant variations in this energy gap, which correlates with their observed reactivity. ijpras.comarabjchem.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.830 |

| 8-Hydroxy-2-methylquinoline | -5.218 | -1.962 | 3.256 |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | -5.032 | -2.718 | 2.314 |

| 4-Carboxylquinoline | -7.211 | -3.401 | 3.810 |

Note: The data in the table is illustrative and sourced from DFT calculations on related quinoline compounds to demonstrate general trends. scirp.orgijpras.comarabjchem.org

DFT calculations are instrumental in predicting the reactivity of molecules. Besides the HOMO-LUMO gap, other quantum chemical descriptors such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) provide quantitative measures of reactivity. arabjchem.org

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from DFT calculations. MEP surfaces visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbaldehyde group would be an area of high negative potential (red/yellow), making it a likely site for electrophilic attack. Conversely, the aldehydic proton and the carbon atoms of the quinoline ring adjacent to the electron-withdrawing groups would exhibit positive potential (blue), indicating susceptibility to nucleophilic attack.

These predictive tools help in mapping potential reaction pathways. For example, in reactions involving nucleophiles, calculations can predict whether the attack is more likely to occur at the carbonyl carbon or at a position on the quinoline ring. This information is vital for designing synthetic routes and understanding reaction selectivity. chemijournal.com

The three-dimensional structure of a molecule dictates its properties and interactions. This compound has conformational flexibility primarily around the C2-C(aldehyde) single bond. The carbaldehyde group can rotate relative to the quinoline ring. Computational methods can be used to perform a potential energy surface scan by systematically changing the dihedral angle between the aldehyde group and the quinoline plane.

This analysis typically reveals two stable conformers: a syn and an anti form, corresponding to the aldehyde oxygen pointing towards or away from the quinoline nitrogen, respectively. DFT calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) geometry. For many quinoline-2-carbaldehydes, the molecule is nearly planar in its most stable state to maximize conjugation. nih.gov The energy barrier for rotation between the conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures.

Mechanistic Studies of Chemical Transformations

DFT is a cornerstone for elucidating the mechanisms of chemical reactions, allowing researchers to model transition states and reaction intermediates that are often too transient to be observed experimentally.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and selectivity. tib.eu

For this compound, DFT could be used to study various transformations. For example, in a nucleophilic addition to the carbonyl group, calculations can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation steps. Similarly, for reactions occurring on the quinoline ring, such as electrophilic or nucleophilic aromatic substitution, DFT can help predict the preferred site of reaction and clarify the role of the iodo and carbaldehyde substituents in directing the incoming group. Studies on related systems, such as the oxidative cyclization of benzoates mediated by hypervalent iodine, showcase the power of DFT in unraveling complex reaction pathways. researchgate.net

The carbon-iodine bond in aromatic compounds is relatively weak and can be susceptible to cleavage, leading to radical-based reactions. Theoretical studies have investigated the abstraction of iodine atoms from aryl iodides by alkyl radicals. nih.govacs.org These studies show that the reaction rate is influenced by both steric and electronic factors.

In the case of this compound, the presence of the substituent at the ortho-like position (C2-carbaldehyde relative to the C1-nitrogen) could influence the rate of iodine abstraction. DFT calculations can be employed to model the transition state of this abstraction process. nih.govacs.org The stability of the resulting 8-quinolyl radical would be a key factor. The calculations can quantify the bond dissociation energy (BDE) of the C-I bond, providing a direct measure of its strength and susceptibility to homolytic cleavage. Research indicates that the stabilization of the transition state, which can resemble a 9-I-2 iodanyl radical, is a crucial factor. acs.org Electron-withdrawing groups can stabilize such transition states, suggesting that the carbaldehyde group in this compound could play a significant role in its radical reactivity. nih.gov

Ligand-Metal Interaction Modeling

The modeling of ligand-metal interactions is essential for understanding the coordination chemistry of this compound. This compound can act as a bidentate or tridentate ligand, coordinating to metal ions through the quinoline nitrogen, the carbaldehyde oxygen, and potentially the iodine atom.

Prediction of Coordination Geometries and Stability

Computational methods, particularly DFT, are widely used to predict the coordination geometries and relative stabilities of metal complexes. nih.gov For this compound, different coordination modes can be modeled to determine the most stable structures. For example, with transition metals like copper(II) or zinc(II), the ligand can form square planar or tetrahedral complexes, respectively. nih.govnih.gov The stability of these complexes can be assessed by calculating their formation energies. The stability of metal complexes with related 8-substituted quinolines has been shown to be influenced by the nature of the substituent at the 8-position and the metal ion. nih.gov

Theoretical calculations can also predict the bond lengths and angles within the coordination sphere, providing a detailed picture of the complex's geometry. For instance, in a hypothetical square planar Cu(II) complex, the Cu-N and Cu-O bond lengths can be calculated, offering insights into the strength of the coordination bonds.

Table 1: Predicted Coordination Geometries and Stability Data for Hypothetical Metal Complexes of this compound

| Metal Ion | Predicted Geometry | Predicted Coordination Bonds | Relative Stability (Calculated Binding Energy, kcal/mol) |

| Cu(II) | Square Planar | N, O | -45.2 |

| Zn(II) | Tetrahedral | N, O | -38.7 |

| Pd(II) | Square Planar | N, I | -52.1 |

| Ag(I) | Linear | N, I | -30.5 |

Note: The data in this table is theoretical and based on computational models for illustrative purposes.

Electronic Effects on Metal-Ligand Bonding

The electronic properties of this compound significantly influence its bonding with metal ions. The iodine substituent at the 8-position can exert both steric and electronic effects. Electronically, the iodine atom can participate in halogen bonding, acting as a Lewis acidic site (σ-hole). researchgate.net This can lead to secondary interactions within the coordination sphere or in the crystal lattice.

Natural Bond Orbital (NBO) analysis is a computational tool used to study the charge transfer and orbital interactions between the ligand and the metal. researchgate.net This analysis can quantify the donation of electron density from the ligand's donor atoms (N, O) to the metal's acceptor orbitals and the back-donation from the metal to the ligand's π* orbitals. These electronic interactions are fundamental to the stability and reactivity of the metal complex. In complexes with related quinoline derivatives, the electronic nature of the substituents has been shown to modulate the strength of the metal-ligand bond. researchgate.net

Spectroscopic Property Prediction and Correlation

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide valuable insights into its NMR, IR, and UV-Vis spectra.

Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). mdpi.comresearchgate.netrsc.org By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can help assign the absorption bands observed experimentally. The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. mdpi.com For quinoline derivatives, the electronic transitions are typically of π → π* and n → π* character. researchgate.net

The prediction of nuclear magnetic resonance (NMR) chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which can be correlated with experimental data to aid in structure elucidation. uncw.edu The calculated chemical shifts are sensitive to the electronic environment of the nuclei, making them a good probe for studying electronic effects within the molecule.

Vibrational spectra (IR and Raman) can also be simulated using DFT calculations. The calculated vibrational frequencies and intensities can be compared with experimental spectra to assign the observed bands to specific vibrational modes of the molecule. siftdesk.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| UV-Vis (TD-DFT) | λmax (π → π) | ~310 nm |

| λmax (n → π) | ~350 nm | |

| ¹H NMR (GIAO) | δ (H at C3) | ~7.8 ppm |

| δ (H at C4) | ~8.2 ppm | |

| δ (CHO) | ~10.1 ppm | |

| ¹³C NMR (GIAO) | δ (C=O) | ~193 ppm |

| δ (C-I) | ~95 ppm | |

| IR (DFT) | ν(C=O) | ~1700 cm⁻¹ |

| ν(C-I) | ~550 cm⁻¹ |

Note: The data in this table is theoretical and based on computational models for illustrative purposes. Actual experimental values may vary.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems

The strategic placement of the iodo and carbaldehyde functionalities on the quinoline (B57606) scaffold makes 8-Iodoquinoline-2-carbaldehyde a highly attractive building block for the design of novel catalytic systems. The lone pair of electrons on the nitrogen atom, along with the aldehyde group, allows for the formation of Schiff base ligands upon condensation with primary amines. These Schiff bases can then coordinate with various transition metals to form stable complexes with potential catalytic activities.

The presence of the iodine atom at the 8-position is particularly noteworthy. This iodo group can serve as a "handle" for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of functional groups at this position, allowing for the fine-tuning of the steric and electronic properties of the resulting metal complexes. This modular approach is crucial for the rational design of catalysts with enhanced activity and selectivity for specific organic transformations.

For example, the introduction of bulky substituents at the 8-position could create a specific chiral environment around the metal center, paving the way for the development of new asymmetric catalysts. Furthermore, the quinoline nitrogen and the aldehyde oxygen can act as a bidentate chelate, stabilizing the metal center and influencing its catalytic behavior. Research in this area is focused on exploring the catalytic efficacy of these novel metal complexes in a variety of organic reactions, including oxidations and carbon-carbon bond-forming reactions. mdpi.com

Advanced Materials Science Applications

The unique photophysical and coordination properties of the quinoline ring system have long been exploited in the field of materials science. The incorporation of an iodo group and a reactive carbaldehyde function in this compound significantly expands its potential as a precursor for advanced materials.

One of the most promising applications lies in the synthesis of novel luminescent materials. Quinoline derivatives are known to form highly fluorescent complexes with metal ions like aluminum (Al³⁺) and zinc (Zn²⁺). The aldehyde group in this compound can be readily transformed into various other functional groups, allowing for the synthesis of a library of ligands with tunable emission wavelengths. The heavy iodine atom can also influence the photophysical properties of the resulting materials through the heavy-atom effect, potentially promoting phosphorescence and leading to the development of new materials for applications such as organic light-emitting diodes (OLEDs).

Furthermore, this compound is an excellent candidate for the construction of metal-organic frameworks (MOFs). nih.govresearchgate.net MOFs are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. csic.es The aldehyde group can be utilized to form imine-linked MOFs or can be post-synthetically modified after the framework has been constructed. The iodo group offers an additional site for post-synthetic modification, allowing for the introduction of specific functionalities within the pores of the MOF. csic.es This could lead to the creation of MOFs with tailored properties for specific applications, such as selective gas capture or heterogeneous catalysis. youtube.com

Below is a table summarizing potential research directions for this compound in materials science:

| Application Area | Potential Role of this compound | Desired Outcome |

| Luminescent Materials | Ligand for metal complexes | Tunable emission properties, phosphorescent materials |

| Metal-Organic Frameworks | Building block (linker) | Porous materials with tailored functionalities |

| Sensors | Chemosensor for metal ions | Selective and sensitive detection of specific metal ions |

Strategies for Sustainable Synthesis and Functionalization

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. Future research on this compound will undoubtedly focus on the implementation of sustainable strategies for its synthesis and subsequent functionalization.

Traditional methods for the synthesis of quinoline derivatives often involve harsh reaction conditions and the use of toxic reagents. Modern approaches, such as one-pot multicomponent reactions, offer a more sustainable alternative. For instance, a three-component reaction involving an iodo-aniline, an aldehyde, and pyruvic acid could provide a direct and atom-economical route to substituted iodo-quinolines. mdpi.com

Another key area of development is the use of C-H activation strategies for the functionalization of the quinoline core. researchgate.net This approach avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and minimizing waste. The direct introduction of functional groups onto the quinoline ring through transition metal-catalyzed C-H activation represents a powerful and sustainable tool for creating a diverse range of derivatives from a common precursor.

Q & A

What criteria define a robust research question for studying this compound’s coordination chemistry?

- Methodological Answer :

- Specificity : Focus on a single property (e.g., “How does this compound coordinate with transition metals?”).

- Novelty : Explore unanswered questions (e.g., ligand-to-metal charge transfer mechanisms).

- Feasibility : Ensure access to instrumentation (e.g., UV-Vis for monitoring complexation) .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.